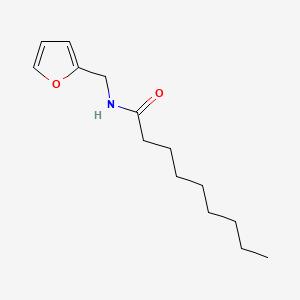

Nonanamide, N-(2-furfuryl)-

Description

Contextualization of N-Substituted Amides in Contemporary Chemical Research

N-substituted amides are a cornerstone of modern organic and medicinal chemistry. The amide functional group is exceptionally stable and is a fundamental structural motif in countless natural products, pharmaceuticals, agrochemicals, and polymers. ncl.res.inccamp.res.inresearchgate.net In the pharmaceutical industry, the amide bond's presence is critical to the biological activity of numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. ccamp.res.in

Contemporary research continues to focus on developing novel and efficient methods for the synthesis of N-substituted amides. ncl.res.in While traditional methods often involve the reaction of amines with carboxylic acids or their activated derivatives, recent advancements have introduced innovative catalytic strategies that offer greater efficiency and sustainability. researchgate.netijabbr.com Furthermore, the alkyl groups attached to the amide nitrogen can be strategically modified to fine-tune a molecule's properties, making N-substituted amides versatile intermediates in the synthesis of complex molecular architectures. wikipedia.org Their prevalence and functional importance ensure that they remain a central focus of synthetic chemistry research. ccamp.res.in

Significance of Furfuryl Derivatives as Chemical Building Blocks

Furfuryl derivatives are at the forefront of the transition towards a sustainable chemical industry based on renewable feedstocks. parchem.comscirp.org Their parent compound, furfural (B47365), is a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues like corncobs and wheat bran. scirp.orgnih.gov This bio-based origin makes furfural and its derivatives attractive, "green" alternatives to petroleum-based chemicals. parchem.com

The furan (B31954) ring is a highly versatile chemical building block. ontosight.airesearchgate.net It can undergo a wide array of chemical transformations, including hydrogenation to produce solvents like furfuryl alcohol and tetrahydrofurfuryl alcohol, and oxidation to yield furoic acid. sigmaaldrich.com The diene character of the furan ring allows it to participate in Diels-Alder cycloaddition reactions, providing access to complex oxanorbornene derivatives that serve as precursors to a variety of valuable products. ontosight.ai This reactivity, combined with their renewable sourcing, positions furfuryl derivatives as crucial components in the synthesis of sustainable polymers, advanced materials, and biologically active compounds. nih.govsigmaaldrich.com

Overview of Research Trajectories for N-(2-furfuryl)nonanamide

While dedicated research on N-(2-furfuryl)nonanamide is not extensively documented, its hybrid structure suggests several promising research trajectories at the intersection of materials science and organic chemistry.

One of the most compelling avenues is in the field of polymer science. The furfuryl group is capable of undergoing polymerization, which could allow N-(2-furfuryl)nonanamide to serve as a functional monomer. ontosight.ai The resulting polymer would feature long alkyl side chains, which could impart unique properties such as hydrophobicity, altered solubility, and potentially self-assembling characteristics. Research in this area would likely explore the synthesis of novel furan-based polymers and investigate their thermal, mechanical, and surface properties for applications in coatings, adhesives, or advanced composites.

A second research trajectory lies in its potential as a biologically active agent. The N-acyl amide linkage is a common feature in molecules with fungicidal or pesticidal properties. ontosight.ai Furthermore, long-chain N-acyl amides can mimic endogenous signaling molecules. Investigations could focus on screening N-(2-furfuryl)nonanamide for activity in agricultural applications or as a lead compound in drug discovery, leveraging the combined structural features of the furan ring and the nonanamide (B72023) moiety. ontosight.aiscirp.org

Finally, its role as a synthetic intermediate in organic chemistry warrants exploration. The furan ring can be chemically modified through various reactions, including electrophilic substitution and C-H functionalization. researchgate.net This would allow chemists to use N-(2-furfuryl)nonanamide as a scaffold to build more complex molecules, introducing additional functional groups to tailor the compound for specific applications in fields ranging from materials to pharmaceuticals.

Data Tables

Physicochemical Properties of Nonanamide, N-(2-furfuryl)-

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁NO₂ | ontosight.ai |

| Molecular Weight | 223.31 g/mol | ontosight.ai |

| Appearance | Typically a solid at room temperature | ontosight.ai |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | ontosight.ai |

| CAS Number | 1040683-46-2 | parchem.com |

Structure

3D Structure

Properties

CAS No. |

101832-17-1 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)nonanamide |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-10-14(16)15-12-13-9-8-11-17-13/h8-9,11H,2-7,10,12H2,1H3,(H,15,16) |

InChI Key |

GEOLNLWCLNDIFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NCC1=CC=CO1 |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC=CO1 |

Other CAS No. |

101832-17-1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N 2 Furfuryl Nonanamide

Reactivity of the Amide Linkage

The amide bond in N-(2-furfuryl)nonanamide is a stable, planar functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under specific conditions, it can undergo several important reactions.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction. For N-(2-furfuryl)nonanamide, this reaction can be catalyzed by acid or base, typically requiring harsh conditions such as elevated temperatures.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This is followed by the departure of the weakly basic furfurylamine (B118560).

Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less efficient for amides than for esters because the resulting amide anion is a poor leaving group.

Amide exchange, or transamidation, involves the reaction of an amide with an amine to form a new amide and release the original amine. This reaction is typically driven to completion by using a large excess of the reacting amine or by removing the displaced amine.

| Reaction | Reagents/Conditions | Products |

| Acidic Hydrolysis | H₃O⁺, Δ | Nonanoic acid + Furfurylamine |

| Basic Hydrolysis | NaOH, H₂O, Δ | Sodium nonanoate (B1231133) + Furfurylamine |

| Amide Exchange | R'-NH₂, Catalyst, Δ | N-R'-nonanamide + Furfurylamine |

As a secondary amide, the nitrogen atom of N-(2-furfuryl)nonanamide can act as a nucleophile, although its reactivity is diminished by the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: The direct alkylation of the amide nitrogen is a challenging transformation but can be achieved using strong bases to deprotonate the amide followed by reaction with an alkyl halide. nih.gov An alternative approach involves the use of alcohols as alkylating agents, which is considered a more environmentally benign method. nih.gov

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming an imide. This typically requires reacting the amide with an acyl halide or anhydride (B1165640) under basic conditions. N-acylated peptoids have been noted to undergo truncation at the terminal unit under acidic conditions, a reaction that could potentially occur with N-acylated N-(2-furfuryl)nonanamide. mdpi.com

| Reaction | Reagents | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. R-X (Alkyl halide) | Tertiary Amide |

| N-Acylation | R-COCl (Acyl chloride), Base | Imide |

Transformations Involving the 2-Furfuryl Moiety

The furan (B31954) ring is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, reduction, and oxidation.

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack occurs preferentially at the C5 position (para to the CH₂ group) because the N-(nonanoyl)aminomethyl substituent at the C2 position directs incoming electrophiles to this position. The intermediate carbocation formed by attack at C5 is better stabilized by resonance involving the oxygen atom's lone pair compared to attack at other positions. chemicalbook.compearson.com Mild reagents and conditions are generally sufficient for these reactions. pearson.compearson.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) can introduce a halogen atom at the C5 position.

Nitration: Using reagents like nitric acid and sulfuric acid can add a nitro group (NO₂). youtube.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (SO₃H).

Friedel-Crafts Reactions: Acylation and alkylation can be achieved, although the high reactivity of the furan ring can lead to polymerization, requiring careful control of reaction conditions. masterorganicchemistry.com

| Reaction | Electrophile (E⁺) | Major Product |

| Bromination | Br⁺ | N-(5-bromo-2-furfuryl)nonanamide |

| Nitration | NO₂⁺ | N-(5-nitro-2-furfuryl)nonanamide |

| Sulfonation | SO₃ | 5-((nonanamido)methyl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | N-(5-acyl-2-furfuryl)nonanamide |

The furan ring of the 2-furfuryl moiety can be fully or partially reduced under various catalytic hydrogenation conditions. The product selectivity is highly dependent on the catalyst, solvent, temperature, and pressure. acs.orgbham.ac.uk

Ring Hydrogenation: Catalytic hydrogenation over catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) can reduce the furan ring to a tetrahydrofuran (B95107) ring. google.comrsc.org This transformation converts N-(2-furfuryl)nonanamide into N-(tetrahydro-2-furfuryl)nonanamide. The selectivity towards ring hydrogenation is often favored at lower temperatures. rwth-aachen.de

Hydrogenolysis: In some cases, particularly with catalysts like copper chromite or under more vigorous conditions, hydrogenolysis can occur. This can lead to the cleavage of the C-O bonds in the ring, potentially resulting in open-chain products. Another form of hydrogenolysis can lead to the formation of 2-methylfuran (B129897) from furfural (B47365) derivatives, suggesting that the N-(nonanoyl)aminomethyl group could potentially be reduced to a methyl group under specific conditions. researchgate.netmdpi.com

The term "aldehyde derivatives" in this context refers to the broader class of furanic compounds from which N-(2-furfuryl)nonanamide is conceptually derived, such as furfural. The reduction of furfural can yield a variety of valuable chemicals, including furfuryl alcohol, 2-methylfuran, and tetrahydrofurfuryl alcohol, highlighting the diverse potential reduction pathways for furanic structures. doi.org

| Catalyst | Major Product from Furan Ring Reduction |

| Pd/C, H₂ | N-(tetrahydro-2-furfuryl)nonanamide |

| Ni, H₂ | N-(tetrahydro-2-furfuryl)nonanamide |

| Copper Chromite, H₂ | Potential for ring-opened products |

The electron-rich furan ring is also susceptible to oxidation, which can lead to ring-opening or other transformations. researchgate.net

Oxidative Ring Cleavage: Strong oxidizing agents can cleave the furan ring. For instance, oxidation can yield 1,4-dicarbonyl compounds. organicreactions.org In the vapor phase over catalysts like vanadium pentoxide (V₂O₅), furan derivatives can be oxidized to maleic anhydride. researchgate.net

Achmatowicz Reaction: While the classic Achmatowicz reaction involves the oxidation of furfuryl alcohols, related oxidative rearrangements can occur with other furfuryl derivatives. acs.org Oxidation of the furfuryl group in N-(2-furfuryl)nonanamide could potentially lead to the formation of pyranone-like structures or other highly functionalized heterocyclic compounds. organicreactions.org For example, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to oxidative ring expansion.

| Oxidizing Agent | Potential Product Type |

| Strong Oxidants (e.g., KMnO₄) | Ring-opened dicarboxylic acids |

| V₂O₅ / O₂, high temp | Maleic anhydride derivatives |

| NBS, H₂O | Pyranone-like structures |

Ring-Opening and Rearrangement Processes

The furan ring in N-(2-furfuryl)nonanamide is a key site for chemical transformations, including ring-opening and subsequent rearrangement reactions. These processes are often initiated by electrophilic attack or oxidation, leading to the formation of highly reactive intermediates that can undergo further structural changes.

One potential pathway for ring-opening involves the acid-catalyzed hydrolysis of the furan ring. In acidic conditions, protonation of the oxygen atom in the furan ring can lead to a cascade of reactions, ultimately resulting in the formation of a 1,4-dicarbonyl compound. This transformation is a well-documented reactivity pattern for furan derivatives.

Oxidative cleavage of the furan ring is another significant transformation pathway. Oxidation can be initiated by various reagents, such as ozone, peroxy acids, or enzymatic systems like cytochrome P450. inchem.org This process can lead to the formation of reactive intermediates like epoxides or acylacroleins, which are prone to further reactions. inchem.org

Rearrangement reactions can also occur, often in tandem with ring-opening. For instance, cascade reactions involving the opening of the furan ring followed by recyclization can lead to the formation of new heterocyclic systems. While specific studies on N-(2-furfuryl)nonanamide are not extensively documented, analogous transformations have been observed in other furyl-containing molecules, suggesting that similar pathways may be accessible for this compound. researchgate.net

The following table summarizes potential ring-opening and rearrangement products based on the known reactivity of the furan ring:

| Reaction Type | Initiating Conditions/Reagents | Potential Intermediate(s) | Potential Final Product(s) |

| Acid-Catalyzed Ring Opening | Aqueous Acid (e.g., HCl, H₂SO₄) | Protonated furan, carbocationic species | 1,4-Dicarbonyl compounds |

| Oxidative Cleavage | Ozone, Peroxy acids, Cytochrome P450 | Furan epoxide, acylacrolein | Dicarboxylic acids, aldehydes |

| Cascade Rearrangement | Acid or metal catalysis | Open-chain intermediates | Novel heterocyclic structures |

Mechanistic Studies of Reactive Intermediates

The transformation of N-(2-furfuryl)nonanamide often proceeds through the formation of short-lived, highly reactive intermediates. Understanding the mechanisms of formation and subsequent reactions of these intermediates is crucial for controlling the reaction pathways and predicting the final products.

One of the key reactive intermediates in furan chemistry is the furan epoxide. inchem.org This species can be formed through the oxidation of the furan ring. The epoxide is highly strained and susceptible to nucleophilic attack, which can lead to a variety of ring-opened products. The nature of the nucleophile and the reaction conditions will determine the final product distribution.

Another important class of intermediates arises from the protonation of the furan ring. nih.gov In acidic media, the protonated furan can act as an electrophile, reacting with nucleophiles present in the reaction mixture. nih.gov This can lead to the formation of substituted furan derivatives or, in some cases, initiate polymerization or oligomerization processes. nih.gov

Radical cations are also potential reactive intermediates, particularly in electrochemical or photochemical reactions. These species can undergo a variety of transformations, including dimerization, polymerization, and reaction with other molecules in the system.

The table below outlines some of the potential reactive intermediates of N-(2-furfuryl)nonanamide and their likely subsequent transformations:

| Reactive Intermediate | Formation Pathway | Key Characteristics | Subsequent Transformations |

| Furan Epoxide | Oxidation of the furan ring | Highly strained, electrophilic | Nucleophilic attack leading to ring-opened products |

| Protonated Furan | Acid catalysis | Electrophilic | Reaction with nucleophiles, polymerization |

| Radical Cation | Electrochemical or photochemical oxidation | Unpaired electron, highly reactive | Dimerization, polymerization, reaction with other species |

Derivatization and Functionalization Strategies

The structure of N-(2-furfuryl)nonanamide offers several sites for derivatization and functionalization, allowing for the modification of its physical, chemical, and biological properties. These strategies can target the furan ring, the amide linkage, or the nonanoyl chain.

Furan Ring Functionalization:

The furan ring is a prime target for electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation. These reactions typically occur at the C5 position of the furan ring, which is the most nucleophilic site. Such modifications can introduce new functional groups that can be further elaborated.

Hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran derivative, which will exhibit significantly different chemical and physical properties compared to the parent aromatic compound.

Amide Linkage Modification:

The amide bond can be hydrolyzed under acidic or basic conditions to yield furfurylamine and nonanoic acid. The secondary amine of the amide can also be a site for further reactions, although it is generally less reactive than a primary amine.

Nonanoyl Chain Derivatization:

The aliphatic chain of the nonanoyl group can also be functionalized, for example, through free-radical halogenation. This would introduce a handle for further chemical modifications.

The following table provides a summary of potential derivatization strategies for N-(2-furfuryl)nonanamide:

| Target Site | Reaction Type | Reagents | Potential Product(s) |

| Furan Ring (C5 position) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, SO₃/H₂SO₄, Acyl chloride/Lewis acid | 5-Nitro, 5-sulfonic acid, 5-acyl derivatives |

| Furan Ring | Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | N-(tetrahydro-2-furfuryl)nonanamide |

| Amide Linkage | Hydrolysis | Acid or Base | Furfurylamine and Nonanoic acid |

| Nonanoyl Chain | Free-Radical Halogenation | NBS, Cl₂/UV light | Halogenated nonanoyl derivatives |

Advanced Analytical and Spectroscopic Characterization of N 2 Furfuryl Nonanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of N-(2-furfuryl)nonanamide in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the exact chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of N-(2-furfuryl)nonanamide is expected to show distinct signals corresponding to the three main structural components: the furan (B31954) ring, the methylene (B1212753) bridge, and the nonanoyl chain. The amide proton (N-H) typically appears as a triplet in the downfield region (around δ 5.5-6.5 ppm) due to coupling with the adjacent methylene protons of the furfuryl group. The protons of the furan ring are expected to produce characteristic signals in the aromatic region: the proton at position 5 (H-5') typically appears as a doublet of doublets around δ 7.3-7.4 ppm, the proton at position 3 (H-3') as a doublet of doublets around δ 6.2-6.3 ppm, and the proton at position 4 (H-4') as a doublet of doublets around δ 6.3-6.4 ppm. stackexchange.comchemicalbook.com The methylene protons (-CH₂-) connecting the furan ring to the amide nitrogen are expected to appear as a doublet around δ 4.4-4.5 ppm, coupled to the amide proton.

The nonanoyl aliphatic chain will show a characteristic upfield pattern. The terminal methyl group (CH₃) should appear as a triplet around δ 0.8-0.9 ppm. The long chain of methylene groups (-CH₂-) will produce a broad multiplet in the δ 1.2-1.6 ppm region. The methylene group alpha to the carbonyl (α-CH₂) is deshielded and expected to appear as a triplet around δ 2.1-2.3 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is expected at the most downfield position, typically around δ 172-174 ppm. The carbons of the furan ring are anticipated in the aromatic region, with the carbon attached to oxygen (C-2' and C-5') appearing at approximately δ 151-153 ppm and δ 142-143 ppm respectively, and the other two carbons (C-3' and C-4') appearing around δ 107-108 ppm and δ 110-111 ppm. globalresearchonline.net The methylene bridge carbon (-CH₂-) is expected around δ 36-38 ppm. The carbons of the nonanoyl chain will appear in the upfield region, with the α-CH₂ around δ 36-37 ppm, the bulk of the methylene chain between δ 22-32 ppm, and the terminal methyl carbon around δ 14 ppm. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-furfuryl)nonanamide

| Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | C=O | - | - | 172-174 |

| 2 | α-CH₂ | 2.1-2.3 | t | 36-37 |

| 3-8 | (CH₂)₆ | 1.2-1.6 | m | 22-32 |

| 9 | CH₃ | 0.8-0.9 | t | ~14 |

| N-H | NH | 5.5-6.5 | t | - |

| 1' | -CH₂-N | 4.4-4.5 | d | 36-38 |

| 2' | C-O (Furan) | - | - | 151-153 |

| 3' | CH (Furan) | 6.2-6.3 | dd | 107-108 |

| 4' | CH (Furan) | 6.3-6.4 | dd | 110-111 |

| 5' | CH (Furan) | 7.3-7.4 | dd | 142-143 |

Abbreviations: t = triplet, d = doublet, m = multiplet, dd = doublet of doublets.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-(2-furfuryl)nonanamide, COSY would show correlations between the amide N-H and the adjacent furfuryl methylene protons (-CH₂-). It would also map the connectivity of the entire nonanoyl chain, showing cross-peaks between the α-CH₂ protons and their neighbors, which in turn couple to the next methylene group, and so on, down to the terminal methyl group. Within the furan ring, correlations would be observed between H-3', H-4', and H-5'. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.eduresearchgate.net It allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at δ 4.4-4.5 ppm would show a cross-peak to the carbon signal at δ 36-38 ppm, confirming their identity as the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net This is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak from the amide proton (N-H) to the carbonyl carbon (C=O) and to the carbons of the furfuryl group (C-1' and C-2'). The methylene protons of the furfuryl group (-CH₂-) would show correlations to the furan carbons C-2' and C-3'. The α-CH₂ protons of the nonanoyl chain would show a strong correlation to the carbonyl carbon (C=O).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR spectrum of N-(2-furfuryl)nonanamide is dominated by the characteristic absorptions of the secondary amide group. spcmc.ac.inquimicaorganica.orgspectroscopyonline.com A sharp, single N-H stretching band is expected in the region of 3370–3170 cm⁻¹. The C=O stretch, known as the Amide I band, should appear as a very strong absorption between 1680 and 1630 cm⁻¹. spectroscopyonline.comlibretexts.org Another characteristic band for secondary amides, the Amide II band, which arises from N-H bending and C-N stretching, is expected to be strong and appear between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The furan ring will also exhibit several characteristic bands. aip.orgudayton.eduresearchgate.net These include C-H stretching vibrations above 3100 cm⁻¹, C=C ring stretching vibrations around 1580-1490 cm⁻¹, and a strong C-O-C stretching band in the 1250-1000 cm⁻¹ region. The aliphatic nonanoyl chain will show strong C-H stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Table 2: Predicted IR Absorption Bands for N-(2-furfuryl)nonanamide

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3370-3170 | N-H stretch | Secondary Amide | Medium, Sharp |

| ~3120-3150 | C-H stretch (aromatic) | Furan Ring | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Nonanoyl Chain | Strong |

| 1680-1630 | C=O stretch (Amide I) | Secondary Amide | Very Strong |

| 1570-1515 | N-H bend, C-N stretch (Amide II) | Secondary Amide | Strong |

| ~1580, ~1490 | C=C ring stretch | Furan Ring | Medium |

| ~1465 | CH₂ bend (scissoring) | Nonanoyl Chain | Medium |

| ~1150 | C-O-C ring stretch | Furan Ring | Strong |

Raman spectroscopy provides complementary information to IR. The furan ring vibrations are expected to be prominent in the Raman spectrum. arxiv.orgresearchgate.net A strong band corresponding to the symmetric ring breathing mode is anticipated. Aromatic C-H stretching and C=C stretching vibrations will also be visible. globalresearchonline.net For the amide group, the Amide I band (C=O stretch) is typically strong in the Raman spectrum, appearing near 1650 cm⁻¹. nih.govbio-structure.com The Amide III band, a complex vibration involving C-N stretch and N-H bend, is often more easily observed in Raman than in IR, appearing in the 1235-1340 cm⁻¹ range. bio-structure.com The aliphatic chain will contribute with C-H stretching and bending modes, although these are often less characteristic than the amide and furan signals. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a molecule upon ionization, which helps confirm its structure. For N-(2-furfuryl)nonanamide (C₁₄H₂₃NO₂), the exact molecular weight is 237.34 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 237.

The fragmentation of N-(2-furfuryl)nonanamide is expected to follow pathways characteristic of both amides and furfuryl compounds. unl.ptnih.govjove.com Common fragmentation patterns include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable furfuryl cation or related species. A prominent peak at m/z 81 ([C₅H₅O]⁺), corresponding to the furfuryl cation, is highly anticipated. researchgate.net

Cleavage of the amide C-N bond , which can lead to the formation of the nonanoyl acylium ion at m/z 141 ([C₉H₁₇O]⁺). unl.ptnih.gov

McLafferty rearrangement , a characteristic fragmentation of long-chain carbonyl compounds, could occur within the nonanoyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this may be less favored than other pathways. jove.comlibretexts.org

The combination of these fragments provides strong evidence for the presence and connectivity of the nonanoyl and N-furfuryl components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used for the precise mass determination of molecules. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a compound.

For N-(2-furfuryl)nonanamide (C₁₄H₂₃NO₂), HRMS is instrumental in confirming its molecular formula. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be verified, providing a high level of confidence in the compound's identity.

Table 1: Illustrative HRMS Data for N-(2-furfuryl)nonanamide (Note: The following data is illustrative as specific experimental values for N-(2-furfuryl)nonanamide are not publicly available.)

| Parameter | Value |

| Molecular Formula | C₁₄H₂₃NO₂ |

| Calculated Mass | 237.1729 u |

| Measured Mass | 237.1731 u |

| Mass Accuracy | 0.84 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

In addition to molecular formula confirmation, HRMS can provide insights into the fragmentation patterns of N-(2-furfuryl)nonanamide, which can be used to further elucidate its structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.

For a semi-volatile compound like N-(2-furfuryl)nonanamide, GC is a suitable technique for assessing purity. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity. A typical column for the analysis of furan derivatives is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

Table 2: Hypothetical GC Parameters for N-(2-furfuryl)nonanamide Analysis (Note: This data is for illustrative purposes.)

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | ~12-15 minutes |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Reversed-phase HPLC is particularly well-suited for the analysis of fatty acid amides. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent, such as a mixture of water and acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of N-(2-furfuryl)nonanamide can be determined by the presence of a single major peak in the chromatogram.

Table 3: Illustrative HPLC Conditions for N-(2-furfuryl)nonanamide Purity Assessment (Note: This data is for illustrative purposes.)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 50% B, ramp to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Retention Time | ~10-12 minutes |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, quick, and inexpensive procedure that gives the chemist a quick answer as to how many components are in a mixture. TLC is also used to support the identity of a compound in a mixture when the Rf of a compound is compared with the Rf of a known compound. The retention factor, or Rf, is defined as the distance traveled by the compound divided by the distance traveled by the solvent front.

For N-(2-furfuryl)nonanamide, TLC can be used to monitor the progress of its synthesis or to get a preliminary assessment of its purity. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved under UV light, as the furan ring is a chromophore, or by using a staining agent.

Table 4: Example TLC System for N-(2-furfuryl)nonanamide (Note: This data is for illustrative purposes.)

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

| Expected Rf | ~0.4-0.6 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

Should N-(2-furfuryl)nonanamide be a crystalline solid, single-crystal X-ray diffraction could provide the ultimate structural confirmation. This technique would not only confirm the connectivity of the atoms but also provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. To date, a crystal structure for N-(2-furfuryl)nonanamide has not been reported in the publicly available literature.

Computational Chemistry Approaches in the Study of N 2 Furfuryl Nonanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules the size of N-(2-furfuryl)nonanamide. kbhgroup.in DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy. globalresearchonline.net

For N-(2-furfuryl)nonanamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and analyze key electronic properties. kbhgroup.in These studies can elucidate the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a larger HOMO-LUMO gap suggests higher stability.

DFT can also be used to calculate various molecular descriptors that provide insight into the reactivity of N-(2-furfuryl)nonanamide. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The molecular electrostatic potential (MEP) surface can also be mapped, visually representing the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). kbhgroup.in

Table 1: Illustrative DFT-Calculated Electronic Properties for a Furan-Containing Amide

| Property | Calculated Value | Significance for N-(2-furfuryl)nonanamide |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though they are often more computationally expensive than DFT. acs.org

For N-(2-furfuryl)nonanamide, ab initio calculations can be used to obtain highly accurate predictions of molecular properties. acs.org For example, the MP2/6-31+G(d,p) level of theory can be used to calculate the interaction energies of hydrogen bonds, which are important for understanding the intermolecular interactions of the amide group. acs.org These methods are also valuable for benchmarking the results obtained from more computationally efficient methods like DFT. While full geometry optimization of N-(2-furfuryl)nonanamide using high-level ab initio methods might be computationally intensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate electronic energy. acs.org These calculations are crucial for obtaining reliable thermochemical data, such as the heat of formation. acs.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about the electronic structure of a single, often static, conformation, N-(2-furfuryl)nonanamide is a flexible molecule with numerous possible conformations due to the rotation around its single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

In an MD simulation of N-(2-furfuryl)nonanamide, the atoms are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

These simulations allow for the exploration of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov For N-(2-furfuryl)nonanamide, this would involve analyzing the rotational barriers around the amide bond and the bonds connecting the furan (B31954) ring and the nonanoyl chain. The results of MD simulations can provide insights into the molecule's flexibility, shape, and how it might interact with other molecules, such as biological receptors. Enhanced sampling techniques within MD can be used to more efficiently explore the conformational space and understand the plausible permeation mechanisms across biological membranes. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For N-(2-furfuryl)nonanamide, this could involve studying its synthesis or its potential degradation pathways. The synthesis of amides can be studied computationally to understand the detailed mechanism of amide bond formation. rsc.orgnih.gov

For the synthesis of N-(2-furfuryl)nonanamide, which would likely involve the acylation of furfurylamine (B118560) with nonanoyl chloride or nonanoic acid, computational studies could compare different possible pathways, such as a concerted versus a stepwise mechanism. nih.gov These studies can also reveal the role of catalysts by modeling how they interact with the reactants and lower the activation energy. rsc.org

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

For N-(2-furfuryl)nonanamide, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. globalresearchonline.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. While there are often systematic errors in the calculated frequencies, they can be corrected using empirical scaling factors, leading to good agreement with experimental data. These calculations also provide information on the nature of the vibrations, allowing for the assignment of specific peaks in the experimental spectrum to particular molecular motions, such as the C=O stretch of the amide or the C-H vibrations of the furan ring. kbhgroup.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often in conjunction with DFT. globalresearchonline.net These calculations can predict the ¹H and ¹³C NMR spectra of N-(2-furfuryl)nonanamide, aiding in the assignment of experimental signals. The accuracy of these predictions can be high enough to help distinguish between different isomers or conformers of a molecule. globalresearchonline.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. kbhgroup.inglobalresearchonline.net

Table 2: Illustrative Predicted Spectroscopic Data for N-(2-furfuryl)nonanamide

| Spectrum | Predicted Feature | Corresponding Molecular Moiety |

| IR | ~1650 cm⁻¹ | Amide C=O stretch |

| ¹H NMR | ~7.5 ppm | Furan ring proton (alpha to oxygen) |

| ¹³C NMR | ~173 ppm | Amide carbonyl carbon |

| UV-Vis | λ_max ~220 nm | π → π* transition in the furan ring |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. wikipedia.org These models are a cornerstone of modern drug discovery and materials science. jocpr.com

From a computational perspective, the first step in building a QSAR/QSPR model for a series of compounds related to N-(2-furfuryl)nonanamide is to calculate a large number of molecular descriptors for each molecule. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be derived from the 2D structure (e.g., molecular weight, number of hydrogen bond donors) or, more powerfully, from the 3D structure obtained from computational chemistry calculations (e.g., molecular surface area, dipole moment, quantum chemical descriptors like HOMO/LUMO energies). researchgate.net

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF) are used to build a mathematical equation that relates the descriptors to the activity or property of interest. nih.gov The predictive power of the resulting model is then rigorously validated using statistical techniques. For N-(2-furfuryl)nonanamide and its analogues, a QSAR model could be developed to predict, for example, their affinity for a particular biological target, while a QSPR model could predict a physical property like solubility or boiling point.

Non Clinical Biological Activity and Mechanistic Insights of N 2 Furfuryl Nonanamide

In Vitro and In Situ Investigations of Antimicrobial Efficacy

Furan (B31954) derivatives are recognized for their wide-ranging antimicrobial properties. nih.govresearchgate.netrjpn.orgnih.govnih.gov The incorporation of the furan nucleus is a key strategy in the development of novel antimicrobial agents. researchgate.net

Antibacterial Activity and Mechanisms of Action

While specific studies on the antibacterial mechanisms of N-(2-furfuryl)nonanamide are not extensively detailed in the available literature, the broader class of furan derivatives has demonstrated significant antibacterial potential. researchgate.netrjpn.org The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes.

The general mechanisms for related antimicrobial compounds include:

Inhibition of nucleic acid and protein synthesis: Some antimicrobial agents function by disrupting the replication of DNA and the synthesis of essential proteins.

Cell membrane disruption: Damage to the integrity of the cell membrane can lead to leakage of cellular contents and ultimately cell death.

Interference with metabolic pathways: The inhibition of critical metabolic pathways can deprive the bacteria of necessary energy and building blocks for survival.

For instance, certain furan derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the furan ring, often in combination with other functional groups, is crucial for their biological activity. nih.gov

Antifungal Properties and Cellular Targets

The antifungal activity of furan-containing compounds has been documented against various fungal pathogens. rjpn.orgnih.govresearchgate.netresearchgate.net For example, derivatives of 3-aryl-3-(furan-2-yl)propenoic acid have shown notable activity against the yeast-like fungus Candida albicans. mdpi.com

Potential cellular targets for antifungal agents in this class include:

Ergosterol Biosynthesis: A primary target for many antifungal drugs is the pathway responsible for synthesizing ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov

Cell Wall Synthesis: The fungal cell wall, which is absent in mammalian cells, presents another attractive target. nih.gov Inhibition of key enzymes involved in the synthesis of cell wall components like β-glucan can compromise the structural integrity of the fungal cell. nih.gov

Protein and Nucleic Acid Synthesis: Similar to their antibacterial counterparts, some antifungal compounds disrupt the synthesis of essential proteins and nucleic acids.

One study highlighted that a novel nitrofuran derivative displayed a broad spectrum of in vitro activity against a range of fungi. nih.gov Another research effort synthesized a series of nitrofuran derivatives that exhibited inhibitory activity against several fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Candida species. researchgate.net

Nematicidal Activity and Biological Influence on Nematodes

The nematicidal potential of furan derivatives has been a significant area of investigation. doi.orgnih.govnih.govresearchgate.netnyxxb.cnnih.govdatapdf.com Research has shown that compounds structurally similar to N-(2-furfuryl)nonanamide exhibit potent activity against plant-parasitic nematodes.

A study on novel 4,5,5-trifluoropent-4-enamide derivatives revealed that a compound featuring a furan ring, B8 (4,5,5-trifluoro-N-(furan-2-ylmethyl)pent-4-enamide) , demonstrated excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn This finding is particularly relevant due to the close structural resemblance of compound B8 to N-(2-furfuryl)nonanamide.

| Compound | Target Nematode | LC50/72h (mg/L) |

|---|---|---|

| B8 (4,5,5-trifluoro-N-(furan-2-ylmethyl)pent-4-enamide) | Meloidogyne incognita | 1.22 |

| B8 (4,5,5-trifluoro-N-(furan-2-ylmethyl)pent-4-enamide) | Bursaphelenchus xylophilus | 0.53 |

Other furan-containing compounds have also shown promise as nematicides. For instance, 5-hydroxymethyl-2-furoic acid was effective against the pine wood nematode Bursaphelenchus xylophilus and the free-living nematode Caenorhabditis elegans. nih.gov Furthermore, furfural (B47365), a related aldehyde, has demonstrated nematicidal activity against Meloidogyne javanica, causing paralysis and inhibiting egg hatching. researchgate.netnih.gov

Exploration of Enzyme Interactions and Biochemical Pathways (Non-Human)

The furan moiety appears to play a role in the interaction of these compounds with various enzymes. An investigation into the inhibitory kinetics of furfuryl alcohol, furfural, and furoic acid on mushroom tyrosinase revealed that these furan compounds act as reversible inhibitors of the enzyme. nih.gov Specifically, furfuryl alcohol and furfural were identified as mixed-type inhibitors, while furoic acid was an uncompetitive inhibitor. nih.gov This suggests that the functional groups attached to the furan ring are critical in determining the nature of the enzyme inhibition. nih.gov While this study was not conducted on N-(2-furfuryl)nonanamide itself, it provides evidence that the furan core can interact with and modulate the activity of enzymes.

The enzymatic synthesis of related N-acyl amino acid amides often involves ATP-dependent enzymes that activate the carboxylic acid via an acyl-adenylate intermediate. nih.gov Hydrolases like lipases can also catalyze the formation of such amide bonds through an acyl-enzyme intermediate. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For furan derivatives, several structural features have been identified as important for their antimicrobial and nematicidal effects.

For furan derivatives in general, the presence and position of substituents on the furan ring can dramatically influence their biological profiles. researchgate.net

Biofilm Inhibition and Related Mechanisms (Non-Clinical)

Bacterial biofilms pose a significant challenge due to their increased resistance to conventional antimicrobial agents. researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.org Furan derivatives, particularly furanones and furan-2-carboxamides, have emerged as promising candidates for biofilm inhibition. nih.govresearchgate.netnih.govnih.gov

A key mechanism of biofilm inhibition by these compounds is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. nih.govnih.govfrontiersin.org Halogenated furanones, for example, have been shown to interfere with N-acylhomoserine lactone (AHL) signaling molecules, which are crucial for QS in many Gram-negative bacteria. nih.gov

More specifically, a study on furan-2-carboxamides demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. nih.gov The active compounds were found to reduce the production of virulence factors such as pyocyanin (B1662382) and proteases, confirming their anti-quorum sensing properties. nih.gov Molecular docking studies suggested that these furan-2-carboxamides likely target the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. nih.gov

| Compound Class | Target Organism | Proposed Mechanism | Molecular Target |

|---|---|---|---|

| Furan-2-carboxamides | Pseudomonas aeruginosa | Anti-quorum sensing | LasR |

| Halogenated furanones | Various Gram-negative bacteria | Interference with AHL signaling | Quorum sensing systems |

Applications in Advanced Materials Science and Industrial Chemical Processes

Monomer and Polymer Precursor Applications

Nonanamide (B72023), N-(2-furfuryl)- possesses reactive sites that make it a viable candidate as a monomer or precursor for the synthesis of specialized polymers. The furfuryl group and the N-substituted amide linkage are key to its functionality in polymer chemistry.

The furfuryl group, derived from furfuryl alcohol, is well-known for its ability to undergo polymerization, typically in the presence of an acid catalyst. This process is complex and can proceed through several mechanisms. The initial step often involves the formation of linear oligomers connected by methylene (B1212753) bridges. As the reaction progresses, more complex, cross-linked thermosetting structures are formed. This branching and cross-linking can be attributed to various reactions, including Diels-Alder cycloadditions between furan (B31954) rings on different chains. The polymerization of furfuryl alcohol is known to be sensitive to reaction conditions, which can lead to side reactions like the opening of the furan ring to form carbonyl species. This reactivity allows for the creation of poly(furfuryl alcohol) resins, which are noted for their thermal stability.

The presence of the N-substituted amide group in Nonanamide, N-(2-furfuryl)- is crucial for its role in polymer synthesis. In the production of copolymers like polyether-block-amides (PEBAs), the incorporation of N-substituted functional groups along the polyamide chain has a significant impact on the material's properties. Specifically, N-substitution disrupts the structural regularity of the polymer backbone, which can interfere with hydrogen bonding between chains. This disruption typically leads to a decrease in the polymer's crystallinity, melting point, and thermal degradation temperature. Therefore, by using Nonanamide, N-(2-furfuryl)- as a comonomer, it is possible to synthesize novel amide-based polymers where the furfuryl group can participate in cross-linking reactions while the N-substituted nonanamide portion modulates the polymer's physical properties, such as flexibility and thermal characteristics. The synthesis of related furan-containing amides, such as N-(Furan-2-ylmethyl)furan-2-carboxamide, has been explored for the development of new polymers.

Specialty Chemical and Intermediate Manufacturing

Derived from biomass, the furan component of Nonanamide, N-(2-furfuryl)- positions it as a valuable intermediate in the synthesis of specialty and fine chemicals, aligning with the growing emphasis on renewable chemical feedstocks.

Furfural (B47365), the precursor to the furfuryl group, is recognized as one of the top value-added platform chemicals that can be produced from lignocellulosic biomass. It serves as a natural precursor to a wide array of furan-based chemicals and solvents. The versatility of furfural stems from its highly functionalized molecular structure, which allows for its conversion into numerous other valuable chemicals and biofuels. Consequently, Nonanamide, N-(2-furfuryl)-, as a derivative of furfural, can be considered a second-generation platform chemical. It provides a more complex building block that incorporates both a reactive furan ring and a functionalized amide group, enabling the synthesis of a diverse range of downstream products. The use of such bio-based platforms is central to the development of modern biorefineries that aim to replace fossil fuel resources.

The chemical reactivity of the furan ring and the amide group makes Nonanamide, N-(2-furfuryl)- a useful feedstock for the synthesis of fine chemicals. Furfural and its derivatives are extensively used in the pharmaceutical, agrochemical, and specialty chemical industries. N-substituted furfuryl amines, a class of compounds structurally related to Nonanamide, N-(2-furfuryl)-, are important intermediates in the synthesis of various commodities and are noted for their potential pharmaceutical activities. The furan moiety can undergo various transformations, including hydrogenation, oxidation, and ring-opening reactions, to produce a variety of linear and cyclic compounds. Therefore, Nonanamide, N-(2-furfuryl)- can serve as a versatile starting material for multi-step syntheses, leading to complex molecules with specific functionalities for diverse applications.

Non-Therapeutic Agrochemical Formulations

Furfural and its simple derivatives have established applications in agriculture, primarily in non-therapeutic roles such as soil treatment and crop protection.

Furfural is registered for use as a fumigant to control plant-parasitic nematodes and fungal diseases in greenhouse soils for ornamental plants and other non-food crops. It is considered a pesticidal active ingredient. Derivatives like furfuryl alcohol are also described as biological pesticides that can inhibit fungal and bacterial diseases in a variety of crops. The utility of these furan-based compounds in agrochemical formulations suggests a potential role for Nonanamide, N-(2-furfuryl)-. In such a formulation, the furan ring would likely serve as the active component, while the N-nonanamide side chain could modify the compound's physical properties, such as its solubility, stability, and interaction with the soil matrix, potentially leading to more controlled release or targeted activity.

Interactive Data Table: Potential Applications of Nonanamide, N-(2-furfuryl)-

| Application Area | Specific Use | Key Structural Feature | Potential Outcome |

| Advanced Materials | Monomer for thermoset resins | Furfuryl group | Creation of cross-linked, thermally stable polymers. |

| Advanced Materials | Comonomer for thermoplastics | N-substituted amide | Modification of polymer crystallinity, melting point, and flexibility. |

| Chemical Industry | Platform chemical component | Furan ring and amide group | Building block for a diverse range of bio-based specialty chemicals. |

| Chemical Industry | Feedstock for fine chemicals | Furan ring and amide group | Intermediate for multi-step synthesis of complex organic molecules. |

| Agrochemicals | Active ingredient carrier | N-nonanamide chain | Modification of physical properties for controlled-release formulations. |

| Agrochemicals | Nematicide/Fungicide | Furfuryl group | Use in non-therapeutic soil treatments for non-food crops. |

Emerging Applications in Sustainable Chemical Technologies

The potential for Nonanamide, N-(2-furfuryl)- to find a role in sustainable chemical technologies can be inferred from the broader push to utilize biomass-derived feedstocks. Furfural, the precursor to the furfuryl group, is a key platform chemical obtainable from lignocellulosic biomass. researchgate.netgoogle.com The development of chemicals from such renewable sources is a cornerstone of creating more sustainable industrial processes.

Theoretically, the furan ring in Nonanamide, N-(2-furfuryl)- could impart unique solvency, thermal, or chemical resistance properties, while the nonanamide portion could provide hydrophobicity and surface-active characteristics. This combination could hypothetically be leveraged in applications such as bio-based plasticizers, specialty coatings, or as an intermediate in the synthesis of more complex, functional molecules. However, without dedicated research and development, these potential applications remain speculative.

The absence of data is a clear indication that while the synthesis of Nonanamide, N-(2-furfuryl)- is feasible, its specific utility and performance characteristics have not been a focus of academic or industrial research that is publicly accessible. Further investigation would be required to determine if this compound possesses properties that would make it a viable candidate for use in advanced materials or sustainable chemical processes.

Environmental Behavior and Fate of N 2 Furfuryl Nonanamide

Degradation Pathways in Environmental Compartments

Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through abiotic pathways such as hydrolysis and photodegradation, or through biotic pathways like microbial degradation.

Specific studies on the hydrolytic degradation of N-(2-furfuryl)nonanamide are not available. Generally, amides are relatively stable to hydrolysis compared to esters. wikipedia.org The hydrolysis of N-substituted amides can occur under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate. masterorganicchemistry.comlibretexts.org The reaction breaks the amide bond, yielding a carboxylic acid and an amine. savemyexams.comsolubilityofthings.com For N-(2-furfuryl)nonanamide, this would result in the formation of nonanoic acid and furfurylamine (B118560).

The rate of hydrolysis is dependent on pH and temperature. researchgate.net The presence of the bulky furfuryl group might introduce steric hindrance, potentially affecting the rate of hydrolysis compared to simpler amides. fiveable.me

Table 1: Hypothetical Hydrolytic Half-life of N-(2-furfuryl)nonanamide at 25°C (This table is for illustrative purposes only, as no experimental data is available)

| pH | Estimated Half-life |

| 4 | > 1 year |

| 7 | Several months to a year |

| 9 | Several weeks to months |

There is no specific information on the photodegradation of N-(2-furfuryl)nonanamide. However, the furan (B31954) ring is known to be susceptible to photodegradation. nih.govwikipedia.org Furan and its derivatives can undergo photooxidation and other photochemical reactions when exposed to sunlight. mdpi.com The degradation of furan-containing compounds can be influenced by the presence of photosensitizers in the environment. semanticscholar.orgresearchgate.net The long alkyl chain of the nonanamide (B72023) moiety is generally resistant to direct photodegradation. Therefore, it is plausible that the primary photodegradation pathway for N-(2-furfuryl)nonanamide would involve the alteration of the furan ring.

Table 2: Potential Photodegradation Products of the Furfuryl Moiety (This table is illustrative and based on general furan chemistry)

| Initial Moiety | Potential Product Type |

| Furan Ring | Ring-opened products (e.g., dicarbonyls) |

| Furfuryl group | Oxidation to furoic acid derivatives inchem.org |

Direct studies on the biodegradation of N-(2-furfuryl)nonanamide by microbial communities have not been reported. However, both amides and furan derivatives can be biodegraded by various microorganisms.

The amide bond can be cleaved by amidase enzymes, which are widespread in bacteria and fungi. nih.govnih.gov This would be a likely initial step in the biodegradation of N-(2-furfuryl)nonanamide, releasing nonanoic acid and furfurylamine. Nonanoic acid, a fatty acid, would likely be readily metabolized by beta-oxidation. Furfurylamine would likely be further degraded, potentially via pathways similar to those for other furfuryl derivatives. inchem.orgscispace.com

Table 3: Predicted Aerobic Biodegradation Rate of N-(2-furfuryl)nonanamide Components (This table is for illustrative purposes and based on the expected behavior of the components)

| Component | Predicted Biodegradation Rate |

| Nonanamide chain | Readily biodegradable |

| Furfuryl group | Biodegradable |

| Overall Molecule | Expected to be biodegradable |

Environmental Transport and Distribution

The movement and partitioning of a chemical in the environment are governed by its physical and chemical properties, influencing its distribution in soil, water, and air.

Specific sorption data for N-(2-furfuryl)nonanamide is unavailable. The sorption of a chemical to soil and sediment is influenced by factors such as its hydrophobicity (log Kow) and the organic carbon content of the soil. The long alkyl chain of the nonanamide portion of the molecule suggests a significant degree of hydrophobicity, which would likely lead to sorption to soil organic matter.

Amide functional groups can also participate in sorption processes. For instance, amide moieties on bacterial surfaces have been shown to have a high affinity for certain metals, indicating their potential for surface interactions. nih.govnih.govresearchgate.netosti.gov The extent of sorption will influence the compound's mobility in soil and its bioavailability for degradation. Compounds with strong sorption to soil particles are generally less mobile and may persist longer. mdpi.com

Table 4: Estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) (This table is for illustrative purposes only, as no experimental data is available)

| Property | Estimated Value | Implication for Mobility |

| Log Koc | 3.0 - 4.5 | Low to moderate mobility |

Information regarding the volatilization of N-(2-furfuryl)nonanamide is not available. Volatilization is dependent on a compound's vapor pressure and its Henry's Law constant. The relatively high molecular weight and the presence of the polar amide group suggest that N-(2-furfuryl)nonanamide would have a low vapor pressure.

While some amines can be volatile, nih.govdigitellinc.com amides, in general, are not considered to be highly volatile compounds. The long alkyl chain would also contribute to a lower volatility. Therefore, significant volatilization of N-(2-furfuryl)nonanamide from soil or water surfaces is considered unlikely to be a major environmental transport pathway.

Table 5: Estimated Physicochemical Properties Related to Volatilization (This table is for illustrative purposes only, as no experimental data is available)

| Property | Estimated Value | Implication for Volatilization |

| Vapor Pressure | Low | Low |

| Henry's Law Constant | Low | Low |

Leaching Potential to Groundwater

The potential for N-(2-furfuryl)nonanamide to leach into groundwater is a critical aspect of its environmental risk assessment. This potential is largely governed by its mobility in soil, which in turn is influenced by its adsorption to soil particles and its persistence in the soil environment.

Soil Mobility and Adsorption:

Persistence in Soil:

The persistence of a compound in soil is typically measured by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. herts.ac.ukfao.org There are no published DT50 values specifically for N-(2-furfuryl)nonanamide. The persistence will be a result of various degradation processes, including microbial degradation and chemical degradation (e.g., hydrolysis). The amide linkage in N-(2-furfuryl)nonanamide could be susceptible to enzymatic hydrolysis by soil microorganisms. nih.gov The furan ring is also known to be biodegradable by a range of aerobic bacteria. nih.govnih.govresearchgate.netmdpi.comnwo.nl The rate of degradation, and therefore the DT50, will depend on soil type, microbial population, temperature, and moisture content.

| Parameter | Predicted Behavior for N-(2-furfuryl)nonanamide | Rationale |

| Soil Adsorption (Koc) | Moderate | Based on the presence of both a lipophilic alkyl chain and a more polar furan ring and amide group. |

| Soil Persistence (DT50) | Low to Moderate | The amide and furan moieties are generally susceptible to microbial degradation. nih.govnih.govnih.govresearchgate.netmdpi.comnwo.nl |

| Leaching Potential | Low to Moderate | A combination of moderate adsorption and potential for degradation would likely limit extensive leaching into groundwater. |

Formation and Characteristics of Environmental Transformation Products

When N-(2-furfuryl)nonanamide is released into the environment, it is expected to undergo transformation through various biotic and abiotic processes, leading to the formation of different environmental transformation products. nih.gov

Biotic Transformation:

Microbial degradation is anticipated to be a significant pathway for the transformation of N-(2-furfuryl)nonanamide. Based on studies of related compounds, two primary sites of microbial attack are the amide linkage and the furan ring. nih.govnih.gov

Amide Hydrolysis: Soil microorganisms are known to produce enzymes, such as amidases, that can cleave amide bonds. nih.gov The hydrolysis of N-(2-furfuryl)nonanamide would yield nonanoic acid and furfurylamine.

Furan Ring Degradation: The furan ring is susceptible to microbial oxidation. nih.govnih.govresearchgate.net Studies on furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) have shown that aerobic bacteria can oxidize the furan ring, often initiating the process by forming furoic acid. nih.govnih.govresearchgate.net A similar pathway could lead to the degradation of the furfuryl moiety of the molecule.

Abiotic Transformation:

Photolysis: Furan-containing compounds can undergo phototransformation when exposed to sunlight. nih.govmdpi.com While specific data for N-(2-furfuryl)nonanamide is not available, it is plausible that the furan ring could be susceptible to photolytic degradation, potentially leading to ring-opening and the formation of various smaller, more polar compounds.

Potential Transformation Products:

Based on the likely degradation pathways, the following transformation products could be formed in the environment:

| Potential Transformation Product | Formation Pathway | Expected Characteristics |

| Nonanoic acid | Amide hydrolysis | A fatty acid, likely to be readily biodegradable. |

| Furfurylamine | Amide hydrolysis | A primary amine, potentially more mobile in soil than the parent compound. |

| Furoic acid derivatives | Oxidation of the furan ring | More polar and water-soluble than the parent compound. |

| Ring-opened products | Photolysis or microbial degradation of the furan ring | A variety of smaller, more polar, and likely more biodegradable compounds. |

Methodologies for Environmental Monitoring and Analysis

To assess the environmental presence and fate of N-(2-furfuryl)nonanamide, robust analytical methodologies are required for its detection and quantification in various environmental matrices such as soil and water. While no standardized methods exist specifically for this compound, methods used for the analysis of structurally related compounds, such as other amides and furan derivatives, can be adapted.

Sample Preparation:

Soil: Extraction of N-(2-furfuryl)nonanamide from soil samples would likely involve solid-liquid extraction with an appropriate organic solvent or a mixture of solvents.

Water: For water samples, solid-phase extraction (SPE) would be a suitable technique to concentrate the analyte and remove interfering substances.

Analytical Techniques:

Several analytical techniques could be employed for the determination of N-(2-furfuryl)nonanamide:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comresearchgate.netnih.gov Given the likely volatility of N-(2-furfuryl)nonanamide, GC-MS would be a suitable method for its quantification. For furan and its derivatives, headspace-solid phase microextraction (HS-SPME) is often used as a sample introduction technique for GC-MS. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and more polar compounds. nih.govepa.govijnc.ir HPLC coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), could be used for the analysis of N-(2-furfuryl)nonanamide and its more polar transformation products.

| Analytical Technique | Applicability to N-(2-furfuryl)nonanamide | Typical Sample Preparation | Key Advantages |

| GC-MS | Suitable for the parent compound and less polar transformation products. mdpi.comresearchgate.netnih.gov | Solid-liquid extraction (soil), SPE (water), HS-SPME. nih.govacs.org | High sensitivity and selectivity, provides structural information for identification. |

| HPLC/LC-MS | Suitable for the parent compound and more polar transformation products. nih.govepa.govijnc.ir | Solid-liquid extraction (soil), SPE (water). | Applicable to a wider range of polarities, high sensitivity and selectivity with MS detection. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-furfuryl)nonanamide, and what critical parameters influence reaction yield and purity?

- Methodological Answer :

- Acylation of amines : React nonanoyl chloride with 2-furfurylamine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. Monitor reaction progress via thin-layer chromatography (TLC) .

- Critical parameters : Maintain inert conditions (N₂/Ar atmosphere) to prevent side reactions. Control stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C) to minimize hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield optimization : Use freshly distilled acyl chloride and dry solvents. Post-reaction, neutralize residual acid with aqueous NaHCO₃ before extraction .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(2-furfuryl)nonanamide, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the furfuryl group (δ ~6.3–7.6 ppm for aromatic protons) and the nonanamide chain (δ ~0.8–2.3 ppm for aliphatic protons). The amide proton (N–H) typically appears as a broad singlet at δ ~5.5–6.5 ppm .

- HRMS (ESI+) : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. For C₁₄H₂₃NO₂, expected [M+H]⁺ = 238.1807 .

- IR spectroscopy : Identify amide C=O stretching (1630–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) bands .

Q. How should researchers assess the solubility and stability of N-(2-furfuryl)nonanamide under experimental conditions?

- Methodological Answer :

- Solubility profiling : Test in polar (water, methanol) and nonpolar solvents (DCM, hexane) using gravimetric or UV-Vis methods. Alkylamides are typically lipophilic, with poor aqueous solubility but high solubility in DMSO or ethanol .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and oxygen; store at –20°C in amber vials for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of N-(2-furfuryl)nonanamide against enzymes like N-acylethanolamine acid amidase (NAAA)?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., N-(4-methylcoumarin) arachidonoyl amide) in recombinant NAAA-expressing cell lysates. Measure fluorescence (ex/em: 340/450 nm) over time. Include controls with known inhibitors (e.g., AM11095) and vehicle (DMSO) .

- IC₅₀ determination : Perform dose-response curves (0.1–100 μM) and fit data using nonlinear regression (e.g., GraphPad Prism). Validate selectivity against related enzymes (e.g., fatty acid amide hydrolase, FAAH) .

Q. What strategies resolve contradictions in literature regarding the metabolic stability of alkylamides like N-(2-furfuryl)nonanamide?

- Methodological Answer :

- Comparative pharmacokinetics : Conduct in vitro microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification. Normalize results to positive controls (e.g., propranolol) .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways. Identify major metabolites (e.g., hydroxylated or glucuronidated derivatives) using high-resolution mass spectrometry .

Q. How can computational modeling predict the binding interactions of N-(2-furfuryl)nonanamide with transient receptor potential vanilloid 1 (TRPV1)?

- Methodological Answer :